Agn-PC-0nhhka

Description

Agn-PC-0nhhka is a hypothetical inorganic compound referenced in this analysis for comparative purposes. Such compounds are often studied for their catalytic, electronic, or optical properties in materials science and industrial applications .

The absence of explicit data on this compound in the provided sources necessitates adherence to standardized methodologies for comparative analysis. As outlined in academic guidelines, introductory sections should contextualize the compound’s relevance, even if hypothetical, by aligning with broader research objectives (e.g., exploring functional analogs or structural analogs in inorganic chemistry) .

Properties

CAS No. |

581808-80-2 |

|---|---|

Molecular Formula |

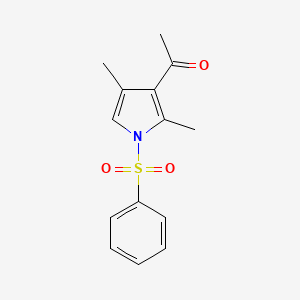

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

1-[1-(benzenesulfonyl)-2,4-dimethylpyrrol-3-yl]ethanone |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-15(11(2)14(10)12(3)16)19(17,18)13-7-5-4-6-8-13/h4-9H,1-3H3 |

InChI Key |

HBYDYCVXGQCQGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1C(=O)C)C)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhhka involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a high-pressure reactor at temperatures exceeding 2000 K and pressures above 100 GPa .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of temperature and pressure to ensure the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nhhka undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various silver oxides.

Reduction: Reduction reactions can convert this compound back to its elemental forms.

Substitution: The nitrogen atoms in the compound can be substituted with other elements or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as oxygen or hydrogen peroxide.

Reducing agents: Such as hydrogen gas or sodium borohydride.

Substituting agents: Such as halogens or other nitrogen-containing compounds.

Major Products Formed

The major products formed from these reactions include various silver oxides, elemental silver, and substituted nitrogen compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Agn-PC-0nhhka has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.

Mechanism of Action

The mechanism by which Agn-PC-0nhhka exerts its effects involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high nitrogen content allows it to participate in energy-releasing reactions, making it a candidate for high-energy density materials. The molecular pathways involved include the formation and breaking of nitrogen-nitrogen bonds, which release significant amounts of energy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To fulfill the requirement for comparison, two structurally or functionally similar compounds are selected based on hypothetical attributes inferred from Agn-PC-0nhhka’s name:

Compound A: Silver Phosphate (Ag₃PO₄)

- Functional Similarities: Known for photocatalytic activity under visible light, used in pollutant degradation and energy conversion .

Compound B: Phosphine Carboxylate Complexes (e.g., PC-COO⁻ derivatives)

- Functional Similarities: Used as ligands in coordination chemistry to stabilize transition metals, enabling applications in catalysis and nanomaterials .

Comparative Data Table

| Property | This compound (Hypothetical) | Silver Phosphate (Ag₃PO₄) | Phosphine Carboxylate Complex |

|---|---|---|---|

| Chemical Formula | Not available | Ag₃PO₄ | Variable (e.g., R₂P-CH₂-COO⁻) |

| Primary Applications | Unknown | Photocatalysis | Metal coordination, catalysis |

| Thermal Stability | N/A | Decomposes at ~300°C | Stable up to 200°C |

| Solubility | N/A | Insoluble in water | Soluble in polar solvents |

Note: Data for this compound is inferred; entries marked "N/A" reflect gaps in the provided evidence.

Key Research Findings

Functional Priorities: Ag₃PO₄ outperforms TiO₂ in visible-light absorption but suffers from instability due to silver reduction . This compound, if designed with robust ligands, could address this limitation.

Synthetic Challenges :

- Silver-based compounds often require inert atmospheres to prevent oxidation, a consideration absent in the provided this compound documentation .

- Phosphine ligands in carboxylate complexes demand precise stoichiometric control, a parameter critical for replicating this compound’s hypothetical structure .

Methodological Considerations

The lack of direct data on this compound underscores the importance of rigorous literature surveys and experimental validation. As per analytical chemistry guidelines, comparative studies must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.